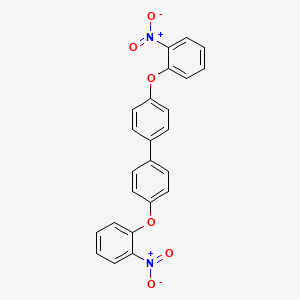![molecular formula C27H21BrN4O4 B11706237 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B11706237.png)
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, nitro compounds, and pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .
化学反応の分析
Types of Reactions
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromo-substituted derivatives .
科学的研究の応用
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structural features .
類似化合物との比較
Similar Compounds
3-bromo-1-(2-nitrophenyl)propan-1-ol: Shares the nitrophenyl and bromo groups but differs in the core structure.
6-bromo-3’-nitroflavone: Another compound with a bromo and nitro group, but with a flavone core instead of a quinoline.
Uniqueness
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .
特性
分子式 |
C27H21BrN4O4 |
|---|---|
分子量 |
545.4 g/mol |
IUPAC名 |
6-bromo-3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H21BrN4O4/c1-2-24(33)31-23(17-9-6-10-19(13-17)32(35)36)15-22(30-31)26-25(16-7-4-3-5-8-16)20-14-18(28)11-12-21(20)29-27(26)34/h3-14,23H,2,15H2,1H3,(H,29,34) |
InChIキー |
AJTDYJKHUMMPPU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11706166.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)
![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706191.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B11706210.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide](/img/structure/B11706211.png)
